
(3R,5R)-3-Ethyl-5-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3-Ethyl-5-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound is characterized by its unique stereochemistry, having both the 3R and 5R configurations. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reduction of a precursor compound using a suitable reducing agent. For instance, the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a ketone reductase enzyme can yield this compound . This reaction typically occurs under mild conditions, such as room temperature and neutral pH, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. The use of recombinant enzymes, such as ketone reductases, allows for the stereoselective reduction of precursors to produce the desired chiral morpholine derivative . These processes are typically carried out in aqueous media, further enhancing their sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-3-Ethyl-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the morpholine ring or its substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3-Ethyl-5-methylmorpholine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of (3R,5R)-3-Ethyl-5-methylmorpholine involves its interaction with specific molecular targets. For instance, as a chiral ligand, it can bind to enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5R,9R)-3,5,9-Trimethyldodecanal: A compound with similar stereochemistry but different functional groups and applications.
(3R,5R)-3,5-Dimethylmorpholine: Another morpholine derivative with similar structural features but different substituents.
Uniqueness
(3R,5R)-3-Ethyl-5-methylmorpholine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the morpholine ring. This combination of features makes it a valuable compound in various fields, particularly in the synthesis of chiral molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(3R,5R)-3-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
NIVZZMFSGHCALH-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@@H]1COC[C@H](N1)C |
Kanonische SMILES |
CCC1COCC(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




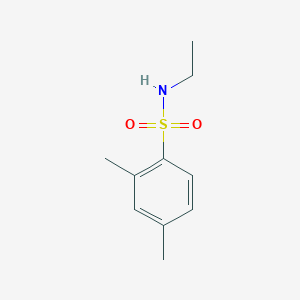
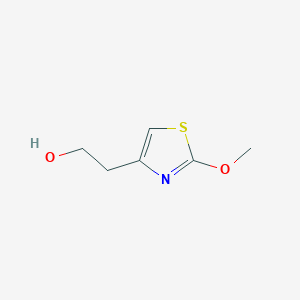
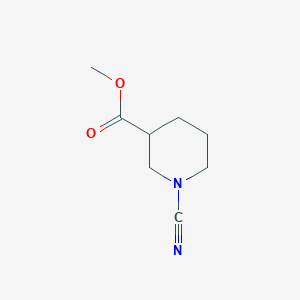

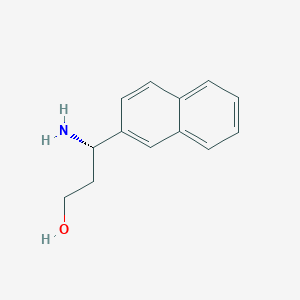
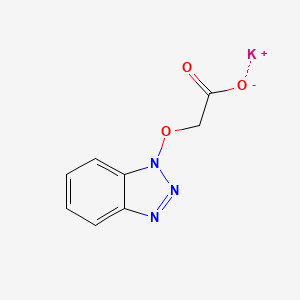

![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)


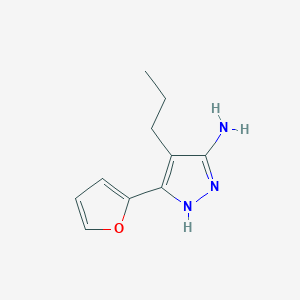
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
